molecular formula C19H20N4O2 B4943205 4-{5-[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}morpholine

4-{5-[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}morpholine

Cat. No. B4943205
M. Wt: 336.4 g/mol
InChI Key: MEJPAVNCKTXBSZ-UHFFFAOYSA-N
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Description

4-{5-[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}morpholine, commonly known as PEP005, is a synthetic compound that has gained significant attention in the field of cancer research. PEP005 is a potent activator of protein kinase C (PKC) and has been shown to induce apoptosis in cancer cells.

Mechanism of Action

PEP005 activates 4-{5-[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}morpholine, which is a family of serine/threonine kinases that play a crucial role in cell signaling pathways. 4-{5-[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}morpholine activation by PEP005 leads to the activation of downstream signaling pathways, ultimately resulting in apoptosis of cancer cells. PEP005 has also been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which further contributes to apoptosis.
Biochemical and Physiological Effects:
PEP005 has been shown to have a range of biochemical and physiological effects. It induces apoptosis in cancer cells by activating the 4-{5-[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}morpholine pathway and inducing the production of ROS. PEP005 has also been shown to inhibit the growth of blood vessels, which is important for tumor growth. In addition, PEP005 has been shown to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the major advantages of PEP005 is its potency in inducing apoptosis in cancer cells. This makes it a promising candidate for cancer therapy. However, PEP005 has some limitations for lab experiments. It is a highly reactive compound and requires careful handling. It is also expensive to synthesize, which limits its availability for research.

Future Directions

There are several future directions for research on PEP005. One area of interest is the development of PEP005-based therapies for cancer. Another area of interest is the use of PEP005 in combination with other anti-cancer drugs to enhance its efficacy. Additionally, further research is needed to understand the precise mechanism of action of PEP005 and its potential use in treating other diseases.

Synthesis Methods

PEP005 is synthesized through a multi-step process, starting with the reaction of 2-pyridinecarboxaldehyde with 2-aminoethanol to form a Schiff base. The Schiff base is then reacted with 3-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxylic acid to form an imine intermediate. The imine intermediate is reduced with sodium borohydride to form the final product, PEP005.

Scientific Research Applications

PEP005 has been extensively studied for its potential anti-cancer properties. It has been shown to induce apoptosis in various cancer cell lines, including melanoma, prostate, and breast cancer cells. PEP005 has also been shown to inhibit tumor growth in animal models. In addition to its anti-cancer properties, PEP005 has been studied for its potential use in treating skin diseases such as psoriasis and actinic keratosis.

properties

IUPAC Name

4-[5-[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-2-4-15(5-3-1)6-8-17-21-19(25-22-17)16-7-9-18(20-14-16)23-10-12-24-13-11-23/h1-5,7,9,14H,6,8,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJPAVNCKTXBSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=C2)C3=NC(=NO3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{5-[3-(2-Phenylethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}morpholine

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